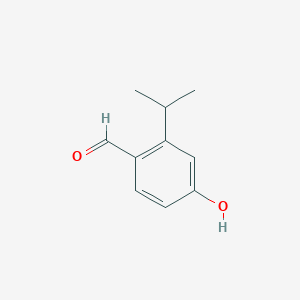

4-Hydroxy-2-isopropylbenzaldehyde

Übersicht

Beschreibung

4-Hydroxy-2-isopropylbenzaldehyde is a compound of interest in various fields of chemistry and biochemistry. It is known for its involvement in different chemical reactions and its unique properties.

Synthesis Analysis

- Chamaecin (2-hydroxy-4-isopropylbenzaldehyde), a related compound, was synthesized and analyzed for tyrosinase inhibitory activity. This synthesis highlighted the compound's potential in biological applications (Nihei et al., 2004).

Molecular Structure Analysis

- The crystal structure of various derivatives of hydroxybenzaldehydes, including 2-hydroxybenzaldehyde, has been extensively studied, providing insights into the molecular arrangement and interactions of these compounds (Sharma et al., 2012).

Chemical Reactions and Properties

- 2-Hydroxybenzaldehydes have been found to react smoothly with various alkynes, alkenes, or allenes, indicating the reactivity and versatility of these compounds in chemical synthesis (Kokubo et al., 1999).

Physical Properties Analysis

- The synthesis and characterization of oligo-4-hydroxybenzaldehyde provided insights into its physical properties, including its thermal stability and molecular weight, which are crucial for practical applications (Mart et al., 2004).

Chemical Properties Analysis

- Investigations into the effects of solvent, pH, and beta-cyclodextrin on the photophysical properties of derivatives of hydroxybenzaldehyde, such as 4-hydroxy-3,5-dimethoxybenzaldehyde, offer valuable information on the chemical behavior of these compounds under different conditions (Stalin & Rajendiran, 2005).

Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition and Potential Antimicrobial Activity

- Tyrosinase Inhibition for Cosmetic and Pharmaceutical Applications : A synthesized compound closely related to 4-Hydroxy-2-isopropylbenzaldehyde, identified as 2-hydroxy-4-isopropylbenzaldehyde or chamaecin, demonstrated significant tyrosinase inhibitory activity. This partial inhibition suggests potential applications in cosmetic formulations aimed at treating hyperpigmentation disorders or as a pharmaceutical agent for conditions where tyrosinase activity is a concern (Nihei et al., 2004).

Catalyst in Chemical Synthesis

- Aldol Condensation Catalyst : The compound's role as a catalyst in the aldol condensation of itself with propanal has been explored. This reaction's optimization has implications in the synthesis of valuable intermediates for fragrance compounds, demonstrating the utility of functionalized materials in enhancing reaction yields and selectivity (Vrbková et al., 2015).

Antioxidant and Anti-inflammatory Properties

- Suppression of Melanin Formation : In a study on melanoma cells, 4-isopropylbenzaldehyde showed a dose-dependent decrease in melanin formation without affecting cell growth. This suggests potential antioxidant properties and a role in cosmetic applications targeting melanin synthesis (Nitoda et al., 2008).

Chemical Synthesis and Structural Analysis

- Synthesis and Characterization of Schiff Base Ligands : The compound has been involved in synthesizing Schiff base ligands and their complexes, offering insights into metal-organic frameworks and supramolecular chemistry. These ligands and their complexes have potential applications in catalysis, sensor design, and materials science (Kumar & Radhakrishnan, 2011).

Safety And Hazards

Eigenschaften

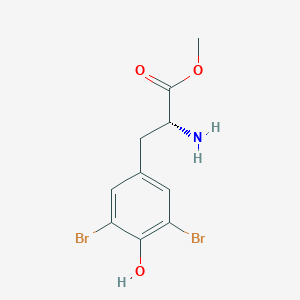

IUPAC Name |

4-hydroxy-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUHSFUZOOBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626569 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-isopropylbenzaldehyde | |

CAS RN |

181035-58-5 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)